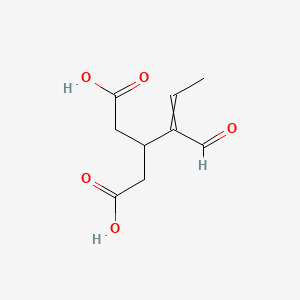![molecular formula C3H5N7 B14246225 1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine CAS No. 400063-96-9](/img/structure/B14246225.png)
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine is a nitrogen-rich heterocyclic compound known for its remarkable thermal stability and energetic properties.
Vorbereitungsmethoden
The synthesis of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine involves the construction of a fused-triazole backbone with two C-amino groups as substituents. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine is primarily related to its ability to undergo various chemical transformations. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the triazole ring. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive amino groups .
Vergleich Mit ähnlichen Verbindungen
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): This compound has a similar structure but differs in the position of the amino groups, resulting in different thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): The presence of an additional amino group in TATOT affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its superior thermal stability and the potential for various energetic applications.
Eigenschaften
CAS-Nummer |
400063-96-9 |
|---|---|
Molekularformel |
C3H5N7 |
Molekulargewicht |
139.12 g/mol |
IUPAC-Name |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine |
InChI |
InChI=1S/C3H5N7/c4-1-6-3-8-7-2(5)10(3)9-1/h(H2,5,7)(H3,4,6,8,9) |
InChI-Schlüssel |
CFTLQXSUNIFDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC2=NN=C(N2N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


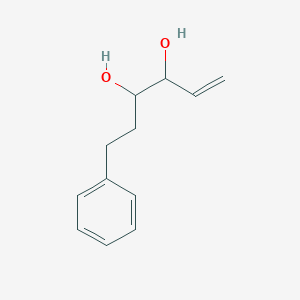
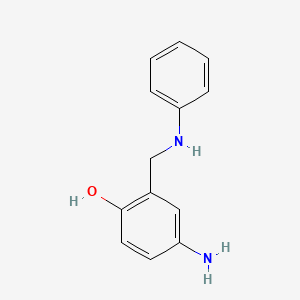
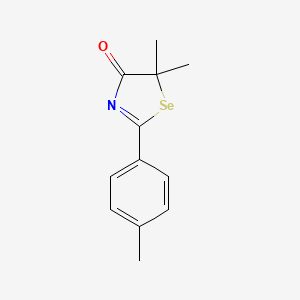
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)

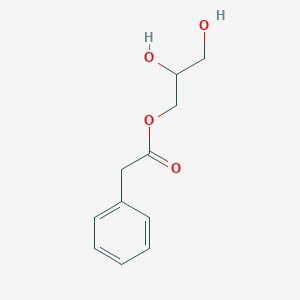

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
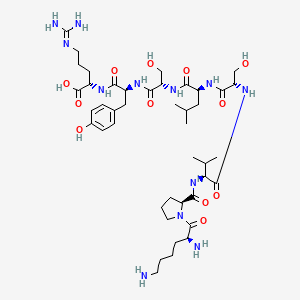
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)


